1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
Antibacterial Agents
A study focused on synthesizing and analyzing the antibacterial properties of azetidinylquinolones, a group of compounds that share structural similarities with azetidine derivatives. These compounds, including chiral 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(substituted-1-azetidinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acids, were evaluated for their antibacterial activity, solubility, and pharmacokinetic behavior. The research highlighted the importance of stereochemistry in enhancing antibacterial activity and oral efficacy, indicating that the absolute configuration of azetidine and oxazine rings significantly affects the compounds' in vitro activity and pharmacokinetic properties (Frigola et al., 1995).
S1P1 Receptor Agonists
Another study discovered benzofuran-based S1P1 agonists with significant in vitro potency and selectivity. Specifically, a compound with a structure resembling the one showed excellent oral bioavailability and efficacy in reducing blood lymphocyte counts in a mouse model of relapsing multiple sclerosis (MS). This suggests potential applications in treating autoimmune diseases like MS (Saha et al., 2011).
Electrochemical Synthesis
Research on the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through electrochemical methods presents a novel approach to creating benzofuran derivatives, highlighting a method that could be applicable to synthesizing compounds like 1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid. This method involves aryl radical generation and cyclization-carboxylation sequences, offering insights into innovative synthetic strategies for complex organic molecules (Senboku et al., 2011).
Future Directions
The future research directions for “1-((2,3-Dihydrobenzofuran-5-yl)methyl)azetidine-3-carboxylic acid” and similar compounds could involve further exploration of their potential as therapeutic agents. For instance, some benzofuran derivatives have shown promising anticancer activities . Additionally, further studies could focus on improving the synthesis methods and exploring the detailed mechanisms of action .
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)11-7-14(8-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,11H,3-4,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZGOAYVTPEZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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